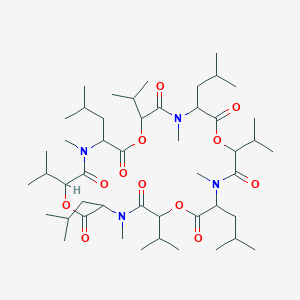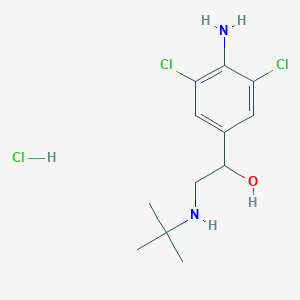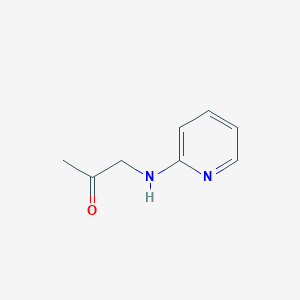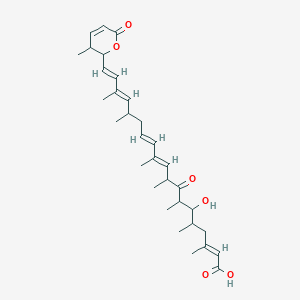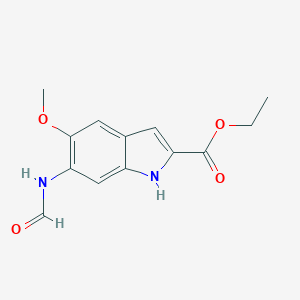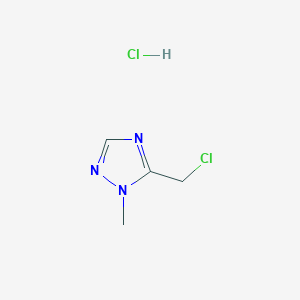
5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride involves several steps, starting from 1H-1,2,4-triazole. A notable method includes the hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde in the presence of a catalyst, followed by reaction with thionyl chloride to yield the desired chloromethyl triazole hydrochloride salt. This process has been shown to achieve a total yield of over 92.3% under optimized conditions, demonstrating the efficiency of the synthesis method (Z. Ying, 2004).
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride and related triazole derivatives have been extensively studied for their pharmacological properties, including anticonvulsant and anti-inflammatory activities. For instance, 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles have shown selective antagonism of strychnine-induced convulsions, indicating potential as antispastic agents. This suggests that such compounds could be explored for treating conditions characterized by spasticity, with some derivatives demonstrating glycine-agonist-like properties in vivo without displacing strychnine binding in vitro, hinting at a possible interaction with GABA_A receptors (Kane et al., 1994).
Moreover, triazole derivatives have been synthesized and evaluated for their efficacy in inhibiting eosinophilia, a hallmark of asthma, revealing compounds like 5-amino-3-(4-chlorophenyl)-1-[(methylamino)(thiocarbonyl)]-1H-triazole with significant potential as novel antiasthmatic agents based on their ability to inhibit eosinophil survival induced by interleukin-5 (Naito et al., 1996).
Anticonvulsant and Sedative-Hypnotic Activity
The synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives has also been investigated, with these compounds showing promising anticonvulsant activities in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. This highlights the potential of triazole-containing compounds in the development of new anticonvulsant drugs, with certain derivatives outperforming well-known anticonvulsants like carbamazepine and ethosuximide (Wang et al., 2015).
Antidepressant and Angiotensin II Receptor Antagonism
Further, the exploration of 2,4-dihydro-3H-1,2,4-triazole-3-thiones has revealed potential antidepressant activity, with certain derivatives showing potent antagonism of RO 4-1284-induced hypothermia and reserpine-induced ptosis in mice, indicating a novel avenue for antidepressant therapy development (Kane et al., 1988). Additionally, alkyl-substituted pyrazolo[1,5-b][1,2,4]triazole derivatives have been identified as potent angiotensin II receptor antagonists, offering a new class of compounds for treating angiotensin II-dependent diseases like hypertension (Okazaki et al., 1998).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(chloromethyl)-1-methyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3.ClH/c1-8-4(2-5)6-3-7-8;/h3H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESCZOKYYXYNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride | |
CAS RN |
104256-69-1 | |
| Record name | 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


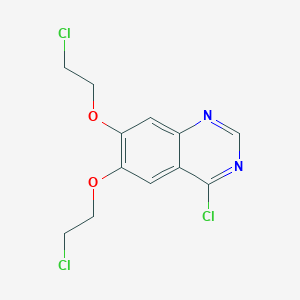
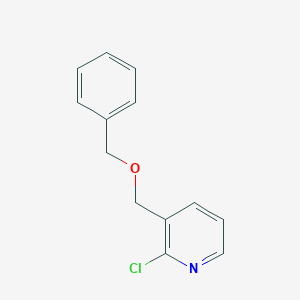

![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)

